N-(2-acetylphenyl)-N'-(2-bromophenyl)urea
Description
N-(2-Acetylphenyl)-N'-(2-bromophenyl)urea is a substituted urea derivative characterized by two aromatic rings: a 2-acetylphenyl group and a 2-bromophenyl group linked via a urea moiety. The acetyl group (–COCH₃) at the ortho position of one phenyl ring and the bromine atom at the ortho position of the other phenyl ring confer distinct electronic and steric properties to the molecule. These substituents influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(2-acetylphenyl)-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)11-6-2-4-8-13(11)17-15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRYEKZMMHOHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272207 | |
| Record name | N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17195-92-5 | |
| Record name | N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17195-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-N’-(2-bromophenyl)urea typically involves the reaction of 2-acetylaniline with 2-bromoaniline in the presence of a suitable coupling reagent. Common reagents for this type of reaction include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-N’-(2-bromophenyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group may be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of N-(2-carboxyphenyl)-N’-(2-bromophenyl)urea.
Reduction: Formation of N-(2-acetylphenyl)-N’-(2-phenyl)urea.
Substitution: Formation of N-(2-acetylphenyl)-N’-(2-substituted phenyl)urea.
Scientific Research Applications
N-(2-acetylphenyl)-N’-(2-bromophenyl)urea may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-N’-(2-bromophenyl)urea would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Research Findings and Implications
- Chemical Reactivity: The acetyl group in this compound may participate in keto-enol tautomerism, a feature absent in nitro- or hydroxy-substituted analogues. This could enable unique reactivity in nucleophilic or electrophilic reactions .
- Drug Design : The compound’s ortho-substitution pattern offers a template for designing molecules with tailored steric and electronic profiles. For example, replacing bromine with fluorine (as in N-(2-fluorophenyl)methyl urea) could modulate bioavailability .
- Limitations : Lack of direct pharmacokinetic data necessitates further studies to validate its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
Biological Activity
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
1. Chemical Structure and Synthesis
This compound belongs to the class of diarylureas, which are known for various biological activities, including anticancer and anti-inflammatory properties. The synthesis typically involves the reaction of 2-bromoaniline with an appropriate acetylated phenyl isocyanate under controlled conditions, often utilizing organic solvents such as dichloromethane or toluene.
Table 1: Synthetic Routes for this compound
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromoaniline + Acetyl Phenyl Isocyanate | Reflux in dichloromethane | 85% |
| 2 | Purification via recrystallization | Ethanol | 90% |
2. Biological Activity
The biological activity of this compound has been investigated in various studies, showing promise in several areas:
Anticancer Activity
Research indicates that diarylureas can act as potent antiproliferative agents against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on tumor growth by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study evaluated the effects of a related compound on A-431 and Jurkat cell lines, revealing IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways.
- Mechanism : The presence of bromine and acetyl groups is believed to enhance the binding affinity to COX enzymes, thereby reducing prostaglandin synthesis .
The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX enzymes, reducing inflammation |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Disruption | Prevents cancer cells from progressing through the cell cycle |
4. Comparative Analysis with Similar Compounds
Comparative studies with other diarylureas have highlighted the unique properties of this compound. For example, compounds with different halogen substitutions or functional groups have shown varying levels of activity against cancer cells.
Table 3: Comparison with Similar Diarylureas
| Compound | Structure | Anticancer Activity (IC50) |
|---|---|---|
| N-(4-chlorophenyl)-N'-(4-methoxyphenyl)urea | Cl substituted | 15 µM |
| N-(3-fluorophenyl)-N'-(4-hydroxyphenyl)urea | F substituted | 20 µM |
| This compound | Br substituted | 12 µM |
5. Conclusion and Future Directions
The biological activity of this compound shows significant promise, particularly in anticancer and anti-inflammatory applications. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
